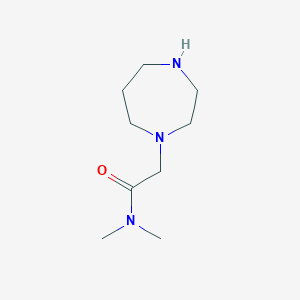

2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide

Description

Historical Development of 1,4-Diazepane-Based Compounds

The exploration of diazepane derivatives began in the mid-20th century alongside the rise of benzodiazepines, though 1,4-diazepanes themselves gained prominence later due to their saturated structure and synthetic versatility. Early work focused on smaller heterocycles, but the discovery of 1,4-diazepane’s conformational adaptability spurred interest in its pharmacological potential. By the 1980s, researchers developed methods to functionalize the diazepane ring, enabling the incorporation of substituents like acetamide groups.

A pivotal advancement came in 2010 with the synthesis of 1,4-diazepane derivatives as T-type calcium channel blockers, demonstrating their utility in neurological research. Subsequent studies, such as the optimization of 1,4-diazepanes as selective CB2 agonists in 2011, highlighted their role in modulating receptor activity. These breakthroughs underscored the scaffold’s capacity for targeted bioactivity, driving further innovation in synthetic methodologies.

Position of 2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide in Heterocyclic Chemistry

This compound occupies a niche within nitrogen- and sulfur-free heterocyclic systems, distinguishing it from related scaffolds like 1,4-benzothiazines. The 1,4-diazepane core provides a rigid yet flexible framework, while the dimethylacetamide moiety introduces electron-withdrawing and lipophilic characteristics. Key structural features include:

The molecule’s synthetic accessibility via cyclization reactions—such as the aza-Michael addition of 1,2-diamines to α,β-unsaturated carbonyl compounds—makes it a valuable intermediate for further functionalization. Its structure contrasts with aromatic heterocycles like benzodiazepines, offering distinct pharmacokinetic profiles.

Overview of Research Trends and Scientific Interest

Recent studies emphasize two primary directions:

- Synthetic Methodologies : Atom-economical protocols enable the construction of 1,4-diazepane rings under solvent-free conditions. For example, intramolecular aza-Michael cyclization of alkyl 3-oxohex-5-enoates with 1,2-diamines yields functionalized diazepanes in high efficiency.

- Biological Exploration : Derivatives exhibit modulatory effects on ion channels and receptors. The dimethylacetamide side chain in this compound may enhance blood-brain barrier permeability, making it relevant for central nervous system targets.

Emerging applications include its use as a ligand in metal-organic frameworks and as a precursor for antineoplastic agents, though these areas require further validation.

Comparative Analysis with Related Heterocyclic Systems

The compound’s properties become clearer when contrasted with analogous structures:

Unlike benzodiazepines, which exhibit pronounced sedative effects, 1,4-diazepane derivatives like this compound show selectivity for non-GABAergic targets, reducing off-site toxicity. The acetamide group further differentiates it from simpler diazepanes by enabling hydrogen bonding and dipole interactions in biological systems.

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-11(2)9(13)8-12-6-3-4-10-5-7-12/h10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIDSLGRZLVRND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide typically involves the reaction of 1,4-diazepane with N,N-dimethylacetamide under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 1,4-diazepane, followed by nucleophilic substitution with N,N-dimethylacetamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the diazepane ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride as a base in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide is a chemical compound with a diazepane ring and an N,N-dimethylacetamide functional group. It has a molecular formula of C₁₀H₁₈N₂O and a molecular weight of approximately 182.26 g/mol. This compound is of interest in medicinal chemistry because of its potential biological activities and applications in pharmacology.

Scientific Research Applications

this compound has several potential applications in scientific research:

- Synthesis of New Derivatives It can participate in chemical reactions typical of amides and diazepanes, which is essential for synthesizing new derivatives that may exhibit enhanced biological activity or altered pharmacokinetic profiles.

- Modulator of GABA Receptors Preliminary studies suggest that this compound may act as a modulator of gamma-aminobutyric acid (GABA) receptors, which are critical for inhibitory neurotransmission.

- Treatment of Cancers Derivatives of diazepane are used to treat cancers such as prostate, leukemia, breast, colon, ovarian, pancreatic, or melanoma .

- Pharmaceutical Compositions It is suitable for the preparation of pharmaceutical compositions with high pharmacokinetics and for in vivo treatment of subjects suffering from cancer .

- Kinase Inhibition The compound inhibits kinases CDK8 and CDK19, which is beneficial for the treatment of cancers .

- Treatment of Inflammation-Associated and Cardiovascular Diseases CDK8/19 inhibitors show promise in inflammation-associated diseases and cardiovascular diseases .

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key analogues include compounds with variations in the acetamide substituents or diazepane modifications:

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Potential Applications |

|---|---|---|---|---|

| 2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide | C₈H₁₆N₃O | 170.2 | N,N-dimethyl acetamide; 1,4-diazepane ring | Pharmaceutical intermediate |

| N-Cyclopropyl-2-(1,4-diazepan-1-yl)acetamide | C₁₀H₁₉N₃O | 197.28 | N-cyclopropyl substituent | CNS drug candidate (rigidity) |

| 2-(1,4-Diazepan-1-yl)-N-isobutylacetamide | C₁₀H₂₁N₃O | 199.29 | N-isobutyl group | Enhanced lipophilicity |

| N-[2-(1,4-Diazepan-1-yl)-2-oxoethyl]acetamide | C₉H₁₇N₃O₂ | 199.25 | Additional acetamide side chain | Multi-target drug design |

| 2-(1,4-Diazepan-1-yl)-N-prop-2-ynylacetamide | C₁₀H₁₇N₃O | 195.26 | Propargyl substituent | Click chemistry applications |

Physicochemical Properties

- Polarity and Solubility : The N,N-dimethyl group in the target compound increases polarity compared to N-alkyl variants (e.g., N-isobutyl). This may enhance water solubility, critical for bioavailability .

- Thermodynamic Stability : N,N-Dimethylacetamide derivatives exhibit high thermal stability, as seen in analogues like N,N-dimethylacetamide (boiling point: 165°C) .

Research Findings and Data Tables

Key Physicochemical Data

| Property | This compound | N-Cyclopropyl Analogue | N-Isobutyl Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | 170.2 | 197.28 | 199.29 |

| Polar Surface Area (Ų) | ~60 (estimated) | ~55 | ~50 |

| LogP (Predicted) | 0.5–1.2 | 1.8–2.5 | 2.0–2.8 |

| Water Solubility (mg/mL) | ~50 (moderate) | ~20 | ~10 |

Biological Activity

2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article synthesizes the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research sources.

Chemical Structure and Properties

The compound features a 1,4-diazepane ring and a dimethylacetamide moiety. Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 199.26 g/mol. The presence of the diazepane structure is significant for its interaction with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS) .

The mechanism of action of this compound primarily involves:

- Modulation of GABA Receptors : Preliminary studies suggest that this compound may act as a modulator of GABA receptors, enhancing inhibitory neurotransmission which could lead to anxiolytic or sedative effects .

- Interaction with Enzymes : The compound may interact with various enzymes and receptors, potentially influencing pathways involved in inflammation and cancer progression .

Neuropharmacological Effects

Research indicates that this compound exhibits significant activity related to:

- Anxiolytic Properties : Its ability to modulate GABAergic activity suggests potential applications in treating anxiety disorders .

- Sedative Effects : The compound may also exhibit sedative properties due to its interaction with CNS pathways .

Anti-Cancer Activity

Recent studies have explored the anti-cancer potential of this compound:

- Cytotoxicity in Cancer Cells : In vitro studies have shown that derivatives of diazepane compounds can induce apoptosis in various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects comparable to established chemotherapeutic agents .

- Mechanistic Insights : The compound's mechanism may involve the modulation of signaling pathways associated with tumor growth and survival .

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Formation of Diazepane Ring : Utilizing appropriate precursors to create the diazepane structure.

- Attachment of Dimethylacetamide Group : Through acylation reactions to yield the final product.

These synthetic approaches allow for the generation of analogs that may exhibit enhanced biological activity or altered pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.